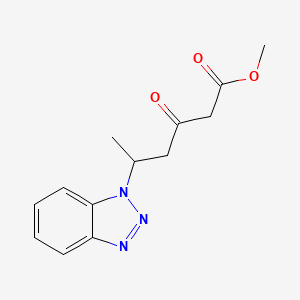

5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester

Description

Propriétés

IUPAC Name |

methyl 5-(benzotriazol-1-yl)-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-9(7-10(17)8-13(18)19-2)16-12-6-4-3-5-11(12)14-15-16/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIOEIIAMDQQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(=O)OC)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester typically involves the reaction of benzotriazole with a suitable hexanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for optimizing the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for protein binding studies.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells

Mécanisme D'action

The mechanism of action of 5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester involves its interaction with various molecular targets. The benzotriazole moiety can form stable complexes with enzymes and receptors, thereby modulating their activity. This interaction is often mediated through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparaison Avec Des Composés Similaires

3-Oxohexanoic Acid Methyl Esters

Compounds like 3-oxohexanoic acid methyl ester () share the hexanoic acid backbone and 3-oxo group but lack the benzotriazole substituent. For instance, transaminase assays using 3-oxohexanoic acid methyl ester as an amino acceptor show moderate reaction rates (0.8–1.2 µmol·min⁻¹·mg⁻¹), suggesting its utility in enzymatic synthesis . In contrast, the benzotriazole group in the target compound may hinder enzyme accessibility while conferring UV stability or resistance to hydrolysis.

Benzothiazole- and Benzoxazole-Containing Esters

- Ethyl 5-(1,3-Benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (): This compound features a benzothiazole group (sulfur and nitrogen heterocycle) and an ethyl ester. Its synthesis via reflux (33% yield) highlights challenges in sterically congested systems .

- Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (): The benzoxazole group (oxygen and nitrogen) introduces hydrogen-bonding capabilities distinct from benzotriazole. Its molecular weight (235.24 g/mol) and ester functionality suggest comparable solubility to the target compound but differing metabolic pathways due to heteroatom variations .

Long-Chain Fatty Acid Methyl Esters

Compounds like hexadecanoic acid methyl ester () and 9-octadecenoic acid methyl ester () lack heterocyclic substituents and oxo groups. Their primary applications lie in biodiesel production and lipid metabolism studies, with melting points and viscosity inversely related to chain length .

Key Comparative Data Table

Reactivity and Stability Considerations

- Benzotriazole vs. Benzothiazole/Benzoxazole : Benzotriazole’s electron-deficient nitrogen-rich structure may enhance coordination with metal catalysts or stabilize negative charges during reactions compared to sulfur- or oxygen-containing analogs .

- Ester Group Stability : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions. The benzotriazole group in the target compound could sterically protect the ester from nucleophilic attack, extending its half-life .

- 3-Oxo Group Reactivity: The ketone at position 3 may form enolates for C–C bond formation, a feature shared with 3-oxohexanoic acid methyl ester but modulated by benzotriazole’s electron-withdrawing effects .

Activité Biologique

5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester (CAS No. 1229626-83-8) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₃H₁₅N₃O₃

- Molecular Weight : 251.28 g/mol

- Functional Groups : Benzotriazole, ester, ketone

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Recent studies suggest that this compound may exhibit:

- Antimicrobial Activity : Preliminary data indicate that the compound has potential antibacterial properties, which could be useful in developing new antimicrobial agents.

- Antioxidant Properties : The presence of the benzotriazole moiety is believed to contribute to its antioxidant capabilities, helping to mitigate oxidative stress in biological systems.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

| Effect | Description |

|---|---|

| Antibacterial | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Antioxidant | Reduces oxidative stress markers in vitro and in vivo models. |

| Cytotoxicity | Shows selective cytotoxic effects on certain cancer cell lines. |

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Study 2: Antioxidant Activity Assessment

In a separate study focused on oxidative stress, the compound was tested for its ability to scavenge free radicals in an in vitro model. The findings revealed that it effectively reduced levels of reactive oxygen species (ROS) by up to 40% compared to control groups, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

Q & A

Q. What are the common synthetic routes for preparing 5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester?

The synthesis typically involves coupling benzotriazole with a hexanoic acid methyl ester precursor. A method analogous to involves activating the carboxylic acid group using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) or dimethylformamide (DMF), followed by nucleophilic substitution with benzotriazole. For example, similar esters in were synthesized using CDI and amino acid methyl esters, yielding products with 55–92% efficiency. Reaction optimization may require adjusting solvents (e.g., THF for better solubility) and stoichiometric ratios of CDI to precursor .

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (as in ) identifies proton environments, such as the benzotriazole aromatic protons (δ 7.5–8.5 ppm) and methyl ester signals (δ 3.6–3.8 ppm).

- Gas Chromatography-Mass Spectrometry (GC/MS) : Used to confirm molecular weight and fragmentation patterns (e.g., methyl esters in and were analyzed via GC/MS with Wiley library matching).

- High-Performance Liquid Chromatography (HPLC) : To assess purity, though not explicitly mentioned in evidence, it is inferred from standard ester analysis protocols .

Q. What are the recommended storage conditions to ensure compound stability?

Methyl esters (e.g., 3-hydroxyhexanoic acid methyl ester in ) are hygroscopic and prone to hydrolysis. Storage at -20°C in anhydrous conditions is advised, with desiccants to prevent moisture ingress. Benzotriazole derivatives (e.g., 5-Methyl Benzotriazole in ) are stable at 0–6°C, suggesting similar storage for the target compound .

Q. How does the benzotriazole moiety influence reactivity in esterification or substitution reactions?

The benzotriazol-1-yl group acts as a leaving group , facilitating nucleophilic substitution (e.g., with amines or alcohols). Its electron-withdrawing nature enhances the electrophilicity of adjacent carbonyl groups, enabling reactions under mild conditions. This reactivity is comparable to tert-butyl esters (), though benzotriazole derivatives typically require lower activation energy .

Advanced Research Questions

Q. What mechanistic role does the benzotriazole group play in nucleophilic acyl substitution reactions?

The benzotriazole group stabilizes transition states via π-stacking interactions and lowers the energy barrier for nucleophilic attack. Computational studies (not directly in evidence) could model this, but experimental data from show that similar groups enhance reaction rates in CDI-mediated couplings. Kinetic studies under varying pH and solvent polarities could further elucidate this mechanism .

Q. How can contradictory data on synthetic yields be resolved?

Discrepancies in yields (e.g., 55% vs. 92% in ) may arise from:

- Solvent effects : Polar aprotic solvents (DMF) vs. non-polar (THF).

- Temperature control : Exothermic reactions requiring cooling (see for analogous protocols).

Systematic DOE (Design of Experiments) approaches, varying solvents, catalysts, and temperatures, are recommended to identify optimal conditions .

Q. What strategies enable enantioselective synthesis of chiral derivatives?

Chiral centers (e.g., the (5R)-configuration in ) can be introduced via:

- Chiral auxiliaries : Using enantiopure starting materials.

- Asymmetric catalysis : Chiral ligands (e.g., BINOL) in coupling reactions.

’s tert-butyl ester synthesis highlights the use of stereospecific protecting groups, which could be adapted for the target compound .

Q. What degradation pathways occur under acidic or basic conditions, and how are they analyzed?

Hydrolysis of the methyl ester under acidic conditions produces 5-benzotriazol-1-yl-3-oxo-hexanoic acid, while basic conditions may cleave the benzotriazole linkage. GC/MS () or LC-MS can monitor degradation products. Accelerated stability studies (40°C/75% RH) with periodic sampling are recommended .

Q. How can analytical methods be optimized for trace impurity detection?

- GC/MS : Use DB-5MS columns () with slow temperature ramping (e.g., 5°C/min) to resolve co-eluting peaks.

- NMR : Employ ¹³C DEPT experiments to distinguish carbonyl carbons from impurities.

’s GC parameters (retention time matching) provide a baseline for method development .

Q. How does the reactivity of this ester compare to tert-butyl or benzyl esters in protecting group strategies?

Compared to tert-butyl esters (), the benzotriazole-based ester offers faster deprotection under milder conditions (e.g., aqueous HCl vs. TFA). However, tert-butyl esters provide better steric protection. Comparative kinetic studies in peptide synthesis could quantify these differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.